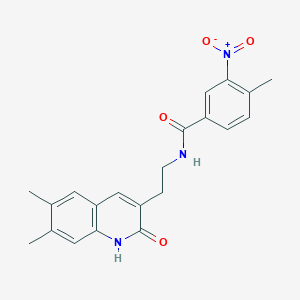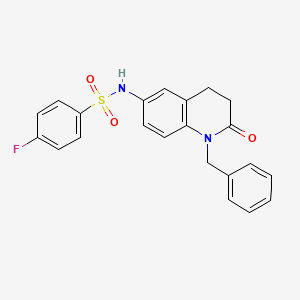
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. The presence of a fluorine atom on the phenyl ring is significant as it has been shown to enhance the selectivity of COX-2 inhibition in related sulfonamide derivatives, as seen in the development of JTE-522, a COX-2 inhibitor . Furthermore, the tetrahydroquinoline moiety is a common feature in many biologically active compounds, including those with antitumor properties .
Synthesis Analysis
The synthesis of related sulfonamide derivatives often involves the introduction of various substituents to the benzenesulfonamide core to achieve desired biological activities. For example, the synthesis of COX-2 inhibitors with enhanced selectivity was achieved by introducing a fluorine atom at the ortho position to the sulfonamide group . Similarly, the synthesis of antitumor agents involved the creation of tetrahydroquinoline derivatives bearing the sulfonamide moiety . These methods suggest that the synthesis of "this compound" would likely involve multi-step reactions including cyclization, substitution, and possibly the introduction of the fluorine atom through halogenation.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The introduction of fluorine atoms has been shown to significantly affect the binding potency of sulfonamide-based inhibitors to various enzymes, such as carbonic anhydrases . The crystal structures of closely related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have been investigated to understand the impact of intermolecular interactions on their biological activity . These studies highlight the importance of the molecular structure in the design of sulfonamide derivatives with specific biological functions.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including amination, which is a key step in the synthesis of benzylic amines from methylarenes . The presence of a fluorine atom can influence the reactivity of the sulfonamide group, as seen in the selective inhibition of COX-2 . Additionally, the tetrahydroquinoline core can participate in intramolecular charge transfer reactions, as observed in the planarized aminobenzonitrile derivative NTC6 . These reactions are essential for the biological activity and selectivity of sulfonamide-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The introduction of fluorine atoms can enhance the binding affinity of these compounds to target enzymes . The planar structure of the tetrahydroquinoline moiety, as seen in NTC6, can facilitate intramolecular charge transfer, which is important for the dual fluorescence observed in this compound . The crystal structure analysis of related compounds provides insights into the intermolecular interactions that govern the physical properties of these molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Tetrahydroquinoline Derivatives : A study presented a diastereoselective synthesis of tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides, showcasing the versatility of sulfonamide compounds in the synthesis of complex heterocyclic structures. This method involves N-alkylation, intramolecular epoxide ring-opening, and SNAr reactions, highlighting the potential of such compounds in synthetic organic chemistry (Borgohain et al., 2017).
Quinazoline Derivatives : Another study focused on synthesizing quinazoline derivatives to explore their pharmacological potential, including diuretic and antihypertensive activities. This research underlines the importance of N-substituted benzene sulfonamide derivatives in medicinal chemistry (Rahman et al., 2014).
Biological Activities
Antitumor Agents : Novel tetrahydroquinoline derivatives bearing a biologically active sulfonamide moiety were synthesized and evaluated for their in vitro antitumor activity. Some compounds showed potency and efficacy surpassing that of the reference drug Doxorubicin, demonstrating the therapeutic potential of such chemical structures (Alqasoumi et al., 2010).
Pro-apoptotic Effects in Cancer Cells : New sulfonamide derivatives were synthesized and showed pro-apoptotic effects via activating p38/ERK phosphorylation in cancer cells. This study illustrates the capability of sulfonamide derivatives to induce programmed cell death in cancer cells, which is crucial for developing new anticancer therapies (Cumaoğlu et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s difficult to determine the exact biochemical pathways affected by N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide
Result of Action
The molecular and cellular effects of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide’s action are currently unknown . These effects are typically observed as changes in cellular behavior or function, and can provide insight into the compound’s therapeutic potential.
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide . These factors can include pH, temperature, and the presence of other molecules or ions in the environment. Understanding these influences can help optimize conditions for the compound’s use.
Eigenschaften
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-18-7-10-20(11-8-18)29(27,28)24-19-9-12-21-17(14-19)6-13-22(26)25(21)15-16-4-2-1-3-5-16/h1-5,7-12,14,24H,6,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVCQAOWCQEIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

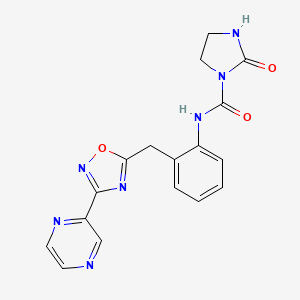
![4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
![2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2530773.png)

![dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride](/img/structure/B2530777.png)
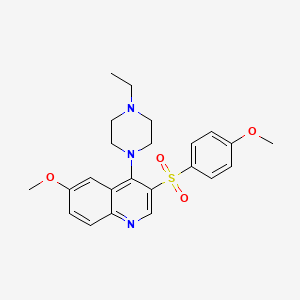
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2530782.png)
![prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530783.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2530784.png)
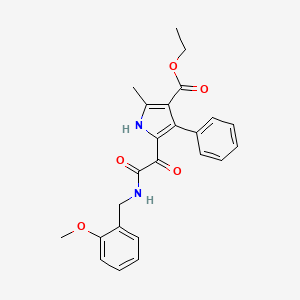

![[(Z)-[Amino-(5-methyl-1,2-oxazol-3-yl)methylidene]amino] 6-chloropyridine-3-carboxylate](/img/structure/B2530792.png)
